5-Hydroxy-1H-indol-6-yl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1H-indol-6-yl formate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are important in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-Hydroxy-1H-indol-6-yl formate typically involves the reaction of indole derivatives with formic acid or its derivatives. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of an ortho-nitrotoluene with a formamide derivative under acidic conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Hydroxy-1H-indol-6-yl formate undergoes various chemical reactions, including:
Scientific Research Applications
5-Hydroxy-1H-indol-6-yl formate has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indol-6-yl formate involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the indole derivative .
Comparison with Similar Compounds
5-Hydroxy-1H-indol-6-yl formate can be compared with other indole derivatives such as:
5-Hydroxyindole: Known for its role in the synthesis of serotonin, a neurotransmitter.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(5-hydroxy-1H-indol-6-yl) formate |
InChI |
InChI=1S/C9H7NO3/c11-5-13-9-4-7-6(1-2-10-7)3-8(9)12/h1-5,10,12H |
InChI Key |
VSNDERVSNXYXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.